Arnidiol

Vue d'ensemble

Description

L’arnidiol est un triterpène cytotoxique de formule moléculaire C₃₀H₅₀O₂. Il a été isolé pour la première fois de la floraison de la plante Arnica montana et a également été trouvé dans la plante Taraxacum officinale . L’this compound est connu pour ses propriétés thérapeutiques potentielles, en particulier dans le domaine de la recherche sur le cancer, en raison de ses effets cytotoxiques.

Applications De Recherche Scientifique

Arnidiol has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other complex triterpenes.

Biology: Studied for its role in cell signaling and apoptosis.

Medicine: Investigated for its potential as an anti-cancer agent due to its cytotoxic properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.

Mécanisme D'action

L’arnidiol exerce ses effets principalement par l’induction de l’apoptose dans les cellules cancéreuses. Il interagit avec diverses cibles moléculaires et voies, notamment :

Voie mitochondriale : Perturbation du potentiel de la membrane mitochondriale conduisant à la mort cellulaire.

Voie des espèces réactives de l’oxygène (ROS) : Production d’espèces réactives de l’oxygène qui induisent le stress oxydatif et l’apoptose.

Voie NF-κB : Inhibition de la voie de signalisation NF-κB, qui est impliquée dans la survie et la prolifération cellulaires.

Analyse Biochimique

Biochemical Properties

Arnidiol interacts with various enzymes and proteins in biochemical reactions. It induces mitochondrial fission and apoptosis through mitochondrial translocation of Drp1 and cofilin . The interaction of Drp1 and cofilin in mitochondria is involved in this compound-induced mitochondrial fission and apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound induces mitochondrial fission and apoptosis in human cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Only dephosphorylated Drp1 (Ser637) and cofilin (Ser3) are translocated to the mitochondria . A mechanistic study revealed that ROCK1 activation plays an important role in the this compound-mediated Drp1 and cofilin dephosphorylation and mitochondrial translocation, mitochondrial fission, and apoptosis .

Subcellular Localization

It has been found that this compound induces mitochondrial translocation of Drp1 and cofilin .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’arnidiol peut être synthétisé par diverses réactions organiques, bien que les voies de synthèse détaillées ne soient pas largement documentées. La synthèse implique généralement la cyclisation du squalène ou de ses dérivés, suivie de modifications de groupes fonctionnels pour introduire les groupes hydroxyle à des positions spécifiques.

Méthodes de production industrielle : La production industrielle d’this compound s’effectue principalement par extraction à partir de sources naturelles telles que l’Arnica montana et le Taraxacum officinale. Le processus d’extraction implique une extraction par solvant, suivie d’étapes de purification telles que la chromatographie pour isoler l’this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : L’arnidiol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.

Réduction : Réduction des groupes carbonyle en groupes hydroxyle.

Substitution : Remplacement des groupes hydroxyle par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le trioxyde de chrome ou le permanganate de potassium.

Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Réactifs tels que le chlorure de thionyle pour la conversion des groupes hydroxyle en chlorures, suivie d’une substitution nucléophile.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés ou réduits de l’this compound, qui peuvent être modifiés ultérieurement pour des applications spécifiques .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d’autres triterpènes complexes.

Biologie : Étudié pour son rôle dans la signalisation cellulaire et l’apoptose.

Médecine : Étudié pour son potentiel en tant qu’agent anticancéreux en raison de ses propriétés cytotoxiques.

Industrie : Utilisé dans le développement de produits pharmaceutiques et cosmétiques à base de produits naturels.

Comparaison Avec Des Composés Similaires

L’arnidiol est unique parmi les triterpènes en raison de son modèle d’hydroxylation spécifique et de ses propriétés cytotoxiques. Des composés similaires comprennent :

Acide bétulique : Un autre triterpène aux propriétés anticancéreuses, mais qui diffère par son modèle d’hydroxylation.

Acide oléanolique : Connu pour ses effets anti-inflammatoires et hépatoprotecteurs.

Acide ursolique : Présente des similitudes structurales, mais possède des activités biologiques différentes.

L’this compound se distingue par ses puissants effets cytotoxiques et ses applications spécifiques dans la recherche sur le cancer, ce qui en fait un composé précieux pour des études et un développement futurs.

Activité Biologique

Arnidiol is a pentacyclic triterpene diol with significant biological activities, particularly in the context of cancer treatment and antioxidative effects. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by case studies and research findings.

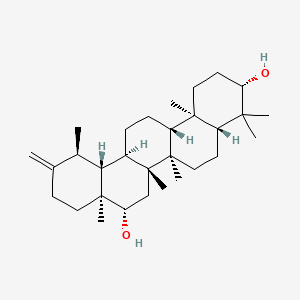

Chemical Structure and Properties

This compound is structurally characterized as follows:

- Chemical Formula : C30H50O3

- Molecular Weight : 466.71 g/mol

- Classification : Pentacyclic triterpene

This compound is often isolated from various plant sources, including Barleria longiflora, and has been studied for its diverse pharmacological activities.

Induction of Apoptosis

Recent studies have highlighted this compound's role in inducing apoptosis in cancer cells. A notable study focused on MDA-MB-231 breast cancer cells demonstrated that this compound triggers mitochondrial fission and apoptosis via the following mechanisms:

- Mitochondrial Translocation : this compound facilitates the translocation of Drp1 (Dynamin-related protein 1) and cofilin to mitochondria, which is crucial for mitochondrial fission.

- Dephosphorylation : The activation of ROCK1 (Rho-associated protein kinase 1) leads to the dephosphorylation of Drp1 (Ser637) and cofilin (Ser3), promoting their interaction and subsequent mitochondrial fission.

- Inhibition Studies : Knockdown of Drp1 or cofilin abrogated this compound-induced mitochondrial effects, confirming their essential roles in the apoptotic process .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which contributes to its protective effects against oxidative stress. This activity has been evaluated through various assays measuring reactive oxygen species (ROS) production. The compound's ability to scavenge free radicals makes it a potential candidate for preventing oxidative damage in cells.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulating cytokine production and reducing inflammatory markers in various cell types.

Cancer Treatment

A study involving xenografted mice treated with this compound showed promising results in reducing tumor size and promoting apoptosis in cancerous tissues. The findings suggest that this compound could be developed as a therapeutic agent for specific cancers, particularly those resistant to conventional treatments .

Safety and Toxicity

While many studies highlight the therapeutic potential of this compound, it is essential to consider its safety profile. A systematic review indicated that while topical applications are generally well-tolerated, systemic administration may lead to adverse effects depending on dosage and duration . Further research is necessary to establish safe usage guidelines.

Comparative Efficacy Table

The following table summarizes the biological activities of this compound compared to other known compounds:

Propriétés

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-25,31-32H,1,9-17H2,2-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDFSGGBHSXSV-IMLFCHQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CCC1=C)C)O)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50986880 | |

| Record name | Arnidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6750-30-7 | |

| Record name | Arnidiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6750-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arnidiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006750307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnidiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARNIDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B94L6R1Z6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.